molecular formula C19H10IN6NaO10S2 B060374 WST-3 CAS No. 161617-45-4

WST-3

Cat. No.: B060374
CAS No.: 161617-45-4
M. Wt: 696.3 g/mol
InChI Key: LKVNWZJLLRMMAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which includes an iodophenyl group, a dinitrophenyl group, and a tetrazolium core. This compound is often used in biochemical assays and has various industrial applications.

Scientific Research Applications

4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays to measure cell viability and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its unique color properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

WST-3 plays a significant role in biochemical reactions. It is used as a substrate in colorimetric assays to measure the activity of dehydrogenases . These enzymes, which include glucose dehydrogenase (GDH) and glucose-6-phosphate dehydrogenase (G6PD), interact with this compound in their reactions . The nature of these interactions involves the reduction of this compound by NADH and NADPH, which are produced by the dehydrogenases .

Cellular Effects

The effects of this compound on cells are primarily observed in its use in cell viability assays . In these assays, this compound is reduced by cellular dehydrogenases to form a colored formazan dye . The amount of formazan produced is directly proportional to the number of living cells, providing a measure of cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with dehydrogenases . These enzymes catalyze the reduction of this compound, using NADH or NADPH as a co-substrate . This reaction results in the formation of a colored formazan dye, which can be quantified spectrophotometrically .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the color intensity of the formazan product increases over time as more this compound is reduced . This allows for the monitoring of cell viability over extended periods .

Metabolic Pathways

This compound is involved in the metabolic pathways of dehydrogenases . These enzymes, which include GDH and G6PD, catalyze the reduction of this compound using NADH or NADPH as a co-substrate . This reaction is part of the larger metabolic pathway involving the oxidation of glucose or glucose-6-phosphate .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its role as a substrate for dehydrogenases, it is likely that this compound is found in the cytosol where these enzymes are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt typically involves multiple steps. The process begins with the iodination of a phenyl ring, followed by the introduction of nitro groups. The tetrazolium ring is then formed through a cyclization reaction. The final step involves the sulfonation of the benzene ring to introduce the disulfonate groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride
  • 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-phenyltetrazolium chloride

Uniqueness

4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt is unique due to its combination of iodophenyl, dinitrophenyl, and tetrazolium groups, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

IUPAC Name

sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVNWZJLLRMMAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10IN6NaO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161617-45-4
Record name Sodium 4-[3-(4-iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WST-3
Reactant of Route 2
Reactant of Route 2
WST-3
Reactant of Route 3
WST-3
Reactant of Route 4
WST-3
Reactant of Route 5
Reactant of Route 5
WST-3
Reactant of Route 6
Reactant of Route 6
WST-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.